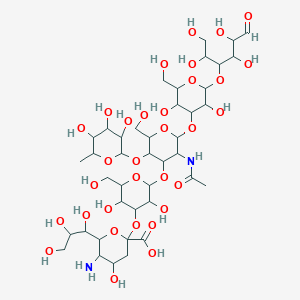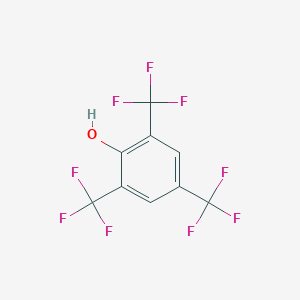
2,4,6-Tris(trifluoromethyl)phenol
Übersicht
Beschreibung
2,4,6-Tris(trifluoromethyl)phenol is an organic compound that belongs to the group of alkoxides . It has a crystal structure that is a combination of mononuclear and polymeric structures .
Synthesis Analysis
1,3,5-Tris(trifluoromethyl)benzene reacts with butyl-lithium in ethedhexane to form 2,4,6-tris(trifluoromethyl)phenyl-lithium . This compound has been characterized by low-temperature single-crystal X-ray analysis and NMR methods .Molecular Structure Analysis
The molecule exists as a dimer in which each lithium is stabilized by bonding to two carbon atoms, an oxygen of a diethyl ether molecule, and two fluorines from ortho-CF3 groups . The coordination geometry at lithium can be described as a distorted trigonal bipyramid .Chemical Reactions Analysis
The reaction of 1,3,5-Tris(trifluoromethyl)benzene with butyl-lithium in ether/hexane forms 2,4,6-tris(trifluoromethyl)phenyl-lithium . This reaction has been characterized by low-temperature single-crystal X-ray analysis and NMR methods .Physical And Chemical Properties Analysis
The molecular weight of this compound is 298.10500 . It has a density of 1.582g/cm3 and a boiling point of 130.4ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Reactions with Other Compounds : 2,4,6-Tris(trifluoromethyl)phenol reacts with various main group and transition elements, forming different compounds (Roesky, Scholz, & Noltemeyer, 1990).
Use in Lanthanide Alkoxides and Thiolate Complexes : It has been used to produce mononuclear bis(cyclopentadienyl)lanthanide alkoxides and thiolate complexes, which were characterized by X-ray diffraction (Poremba, Noltemeyer, Schmidt, & Edelmann, 1995).
Environmental Toxicology : There's a study on the environmental concentrations and toxicology of 2,4,6-Tribromophenol, a similar compound, summarizing its presence in the environment and its effects (Koch & Sures, 2018).
Polymer Development : In the development of polymers, 2,4,6-Tri(dimethylaminomethyl)-phenol, a derivative, was used to create a novel quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) for membranes with high conductivity (Li, Liu, Miao, Jin, & Bai, 2014).
Synthesis Applications : It's been employed in the synthetic route to create 2,4,6-tris(chlorosulfonyl)- and 2,4,6-tris(fluorosulfonyl)phenol, -chlorobenzene, and -aniline, demonstrating its versatility in synthetic chemistry (Boiko et al., 2011).
Thermodynamic Studies : Its derivative, 2,4,6-tris(dimethylaminomethyl)phenol, has been studied for its thermodynamic properties, specifically its partial miscibility with water and phase separation temperatures (Coulier, Ballerat-Busserolles, Rodier, & Coxam, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4,6-tris(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9O/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRSJKZNKXMYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563504 | |
| Record name | 2,4,6-Tris(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122489-60-5 | |
| Record name | 2,4,6-Tris(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



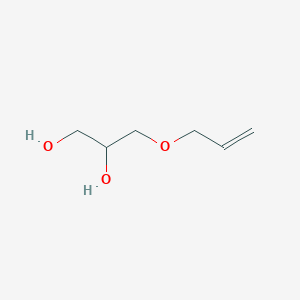
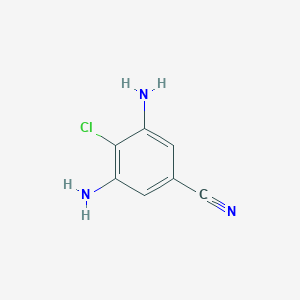
![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)
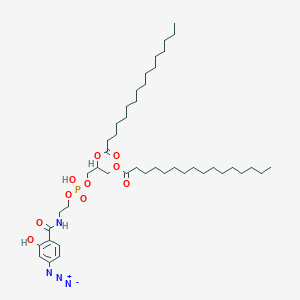


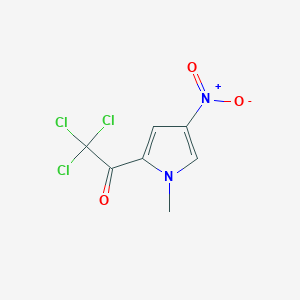
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
